Furfuryl tetrahydropyranyladenine

Description

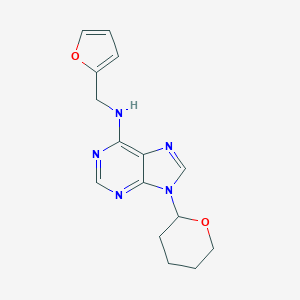

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-2-6-22-12(5-1)20-10-19-13-14(17-9-18-15(13)20)16-8-11-4-3-7-21-11/h3-4,7,9-10,12H,1-2,5-6,8H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEOUOLENQRIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911155 | |

| Record name | N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109403-64-7 | |

| Record name | Furfuryl tetrahydropyranyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109403647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURFURYL TETRAHYDROPYRANYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPU74MCG1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Furfuryl Tetrahydropyranyladenine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Furfuryl tetrahydropyranyladenine, a second-generation synthetic cytokinin, has demonstrated significant efficacy in dermatological applications, particularly in the amelioration of signs associated with photoaging and rosacea. As a derivative of the natural plant cytokinin kinetin (B1673648) (N6-furfuryladenine), its mechanism of action is believed to leverage similar pathways centered on antioxidant and anti-inflammatory activities. This technical guide synthesizes the available preclinical and clinical data to elucidate the core mechanism of action of this compound. We will explore its effects on cellular signaling pathways, present quantitative data from clinical studies, and provide an overview of the experimental protocols used to evaluate the activity of cytokinin analogs. This document aims to provide a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound, also known as Pyratine-6®, is a synthetic derivative of the plant hormone kinetin. The addition of a tetrahydropyranyl group to the purine (B94841) ring distinguishes it from its parent compound and is thought to enhance its stability and efficacy.[1] In clinical settings, topical application of this compound has been shown to improve skin barrier function, reduce erythema and inflammatory lesions, and diminish the appearance of fine lines and wrinkles.[2][3] While the precise molecular mechanisms in human cells are still under investigation, the well-documented activities of kinetin and other purine derivatives provide a strong foundation for a putative mechanism of action. This guide will delve into these proposed pathways.

Putative Mechanism of Action

The mechanism of action for this compound in human skin is likely multifaceted, stemming from its inherent antioxidant properties and its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

Antioxidant Activity and the Nrf2-ARE Pathway

A primary proposed mechanism is the activation of the Nrf2-antioxidant response element (ARE) pathway, a critical cellular defense against oxidative stress.[4][5] Kinetin, the parent compound of this compound, is a potent antioxidant.[6][7] It is suggested that the furan (B31954) ring, being electron-rich, can act as a scavenger of reactive oxygen species (ROS).[6]

The proposed activation of the Nrf2-ARE pathway is as follows:

-

ROS Scavenging: this compound may directly neutralize ROS, reducing the overall oxidative burden on the cell.

-

Nrf2 Activation: Under conditions of oxidative stress, the transcription factor Nrf2 is released from its cytosolic repressor Keap1.[8] It is plausible that this compound promotes this dissociation.

-

ARE Binding and Gene Transcription: Activated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[9][10]

-

Upregulation of Antioxidant Enzymes: This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[4]

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of conditions like rosacea and contributes to skin aging. Purine derivatives have been shown to possess anti-inflammatory properties, and this compound likely shares this characteristic.[11][12] The primary inflammatory pathways potentially modulated are the MAPK and NF-κB pathways.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is activated by various cellular stressors, including ROS and inflammatory cytokines, leading to the production of pro-inflammatory mediators.[13] It is hypothesized that this compound, by reducing oxidative stress, can attenuate the activation of MAPK signaling cascades (e.g., ERK, JNK, p38).

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] Its activation leads to the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α. By inhibiting upstream activators like ROS and MAPK, this compound may prevent the activation of NF-κB and subsequent inflammatory gene expression.

Data Presentation

The following tables summarize the quantitative data from clinical studies on this compound for the treatment of photodamaged skin and rosacea.

Table 1: Efficacy of 0.10% this compound in Photodamaged Skin (n=40)[3]

| Parameter | Timepoint | Mean % Improvement from Baseline |

| Skin Roughness | 2 Weeks | Significant Improvement |

| Skin Moisture | 2 Weeks | Significant Improvement |

| Fine Wrinkles | 4 Weeks | Significant Improvement |

| Mottled Hyperpigmentation | 4 Weeks | Significant Improvement |

| Transepidermal Water Loss (TEWL) | 4 Weeks | Significant Improvement* |

| Facial Erythema | 2 Weeks | Reduction Observed |

| Facial Erythema | 4, 8, 12 Weeks | Further Reduction |

*Specific percentage values were not provided in the abstract, but the improvements were statistically significant.

Table 2: Efficacy of 0.125% this compound in Mild-to-Moderate Rosacea[2]

| Parameter | Timepoint | Observation |

| Erythema | 12 Weeks | Reduced |

| Papules | 12 Weeks | Reduced |

| Skin Barrier Function (TEWL) | 12 Weeks | Improved |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human dermal fibroblasts (HDFs), human epidermal keratinocytes (HEKs), or macrophage cell lines (e.g., RAW 264.7) would be used.

-

Culture Conditions: Cells would be maintained in appropriate media (e.g., DMEM for fibroblasts) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO2 incubator.

-

Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control cells would be treated with the vehicle alone. For inflammatory studies, cells would be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).[14]

Western Blot Analysis for Protein Expression

This technique would be used to quantify changes in the protein levels and activation states (via phosphorylation) of key signaling molecules.

-

Protein Extraction: Cells are lysed to release total protein.

-

Protein Quantification: A protein assay (e.g., BCA assay) is performed to determine protein concentration.

-

SDS-PAGE: Equal amounts of protein are separated by size via gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to target proteins (e.g., Nrf2, phospho-p38, IκB-α) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for quantification of the protein bands.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This method would be used to measure changes in the mRNA levels of target genes.

-

RNA Extraction: Total RNA is isolated from treated and control cells.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is used as a template for PCR with primers specific for the genes of interest (e.g., HMOX1, NQO1, IL6, TNF). The amplification is monitored in real-time using a fluorescent dye.

-

Quantification: The relative expression of the target genes is calculated, typically normalized to a housekeeping gene.

In Vitro Anti-Inflammatory Assays

-

Nitric Oxide (NO) Assay: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. A reduction in LPS-induced nitrite production would indicate anti-inflammatory activity.[14]

-

ELISA for Cytokines: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.[15]

Conclusion

This compound is a promising agent in dermatology with clinically demonstrated anti-aging and anti-inflammatory effects. While its precise molecular mechanism in human cells is an active area of research, substantial evidence points towards a model centered on the mitigation of oxidative stress and the downregulation of pro-inflammatory signaling pathways. The primary putative mechanisms involve the activation of the Nrf2-ARE antioxidant defense system and the inhibition of the MAPK and NF-κB inflammatory cascades. Further research employing the experimental protocols outlined in this guide is necessary to fully elucidate the specific molecular targets and to quantify the binding affinities and inhibitory concentrations of this compound, which will further solidify its therapeutic potential.

References

- 1. Kinetin - Chemistry, Biology and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. A clinical study of topical Pyratine 6 for improving the appearance of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sureshrattan.com [sureshrattan.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antioxidant/electrophile response element motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of purine-based derivatives as novel JAK2/BRD4(BD2) dual target inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Signaling pathways and targeted therapy for rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Furfuryl Tetrahydropyranyl Adenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Furfuryl tetrahydropyranyl adenine, a compound of interest in various research and development fields. This document outlines the chemical reactions, experimental procedures, and quantitative data associated with its synthesis, presented in a format tailored for scientific professionals.

Core Synthesis Pathway

The synthesis of Furfuryl tetrahydropyranyl adenine, also known as 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine, is typically achieved through a two-step process. The general strategy involves the initial synthesis of 6-furfurylaminopurine (kinetin) followed by the protection of the N9 position of the purine (B94841) ring with a tetrahydropyranyl (THP) group. This approach is favored for its efficiency and the stability of the resulting product.[1]

Diagram of the Synthesis Pathway

Caption: General two-step synthesis pathway for Furfuryl tetrahydropyranyl adenine.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of Furfuryl tetrahydropyranyl adenine. The data is compiled from typical laboratory-scale preparations and may be optimized for larger-scale production.

| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 6-Chloropurine | Furfurylamine | n-Butanol | Triethylamine (B128534) | Reflux | 4 - 6 | ~75-85 |

| 2 | 6-Furfurylaminopurine | 3,4-Dihydro-2H-pyran | Dimethylformamide (DMF) | p-Toluenesulfonic acid | 20 - 25 | 12 - 18 | ~80-90 |

Experimental Protocols

The detailed methodologies for the key experimental steps are provided below. These protocols are based on established procedures for analogous chemical transformations.

Step 1: Synthesis of 6-Furfurylaminopurine (Kinetin)

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C6 position of the purine ring is displaced by furfurylamine.

Materials:

-

6-Chloropurine

-

Furfurylamine

-

n-Butanol

-

Triethylamine

-

Deionized water

Procedure:

-

A mixture of 6-chloropurine, a molar excess of furfurylamine, and triethylamine in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is allowed to cool to room temperature, during which a precipitate of 6-furfurylaminopurine hydrochloride may form.

-

The solvent is removed under reduced pressure.

-

The resulting solid is suspended in water, and the pH is adjusted to approximately 8-9 with an aqueous solution of sodium hydroxide (B78521) to neutralize the hydrochloride salt.

-

The crude product is collected by filtration, washed with cold water, and then recrystallized from aqueous ethanol to yield pure 6-furfurylaminopurine (kinetin).

Step 2: Synthesis of Furfuryl tetrahydropyranyl adenine

In this step, the N9 position of the synthesized 6-furfurylaminopurine is protected with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran in the presence of an acid catalyst.

Materials:

-

6-Furfurylaminopurine (Kinetin)

-

3,4-Dihydro-2H-pyran (DHP)

-

Dimethylformamide (DMF), anhydrous

-

p-Toluenesulfonic acid (p-TsOH)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

6-Furfurylaminopurine is dissolved in anhydrous dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of p-toluenesulfonic acid is added to the solution.

-

A molar excess of 3,4-dihydro-2H-pyran is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature for 12 to 18 hours. Reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure Furfuryl tetrahydropyranyl adenine.

Experimental Workflow

The logical flow of the experimental process, from starting materials to the final purified product, is depicted in the following diagram.

Caption: A flowchart illustrating the experimental workflow for the synthesis of Furfuryl tetrahydropyranyl adenine.

References

Chemical structure and properties of Furfuryl tetrahydropyranyladenine

An In-Depth Technical Guide to Furfuryl Tetrahydropyranyladenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic cytokinin, a class of plant-derived growth factors. It has garnered significant attention in the cosmeceutical and dermatological fields for its potent anti-aging and anti-inflammatory properties. Marketed as Pyratine®, this molecule has demonstrated efficacy in mitigating the signs of photodamaged skin and reducing erythema and inflammatory lesions associated with conditions like rosacea.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and proposed mechanisms of action, consolidating available data for research and development professionals.

Chemical Structure and Identification

This compound, systematically named N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine, is a derivative of adenine (B156593).[2] Its structure features a purine (B94841) core substituted with a furfuryl group at the N6 position and a tetrahydropyranyl (THP) group at the N9 position. The THP group is a common protecting group in organic synthesis, suggesting a synthetic origin for this specific molecule.

Key Identifiers:

-

IUPAC Name: N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine[2]

-

Molecular Formula: C₁₅H₁₇N₅O₂[2]

-

Synonyms: Pyratine®, PRK-124, 6-furfurylamino-9-(tetrahydropyran-2-yl)-9h-purine[1][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data.

| Property | Value | Source |

| Molecular Weight | 299.33 g/mol | [2][3] |

| Monoisotopic Mass | 299.13822480 Da | [2] |

| XLogP3-AA (LogP) | 1.7 | [2][3] |

| Physical Description | Colorless liquid (aged samples may be amber) | [6] |

| Solubility | Soluble in common organic solvents; miscible but unstable in water | [6] |

Biological Activity and Mechanism of Action

This compound is recognized for its significant biological effects on human skin cells, primarily acting as a potent anti-inflammatory and anti-aging agent.[1]

3.1. Anti-inflammatory Properties Clinical studies have shown that topical application of this compound (formulated as PRK124 lotion) significantly reduces erythema (redness) and inflammatory lesions.[1] It has proven effective in managing symptoms of mild-to-moderate rosacea, progressively reducing burning, stinging, and dryness.[5] The underlying mechanism is believed to be linked to its cytokinin activity and antioxidant potential. The furan (B31954) moiety present in its structure is common in compounds known to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[7] While not directly studied for this molecule, related furan derivatives exert anti-inflammatory effects by modulating signaling pathways such as MAPK and PPAR-ɣ.[7]

3.2. Anti-Aging and Skin Barrier Function As an advanced cytokinin, this compound effectively ameliorates signs of photodamaged skin.[1] Its parent compound, kinetin (B1673648) (N6-furfuryladenine), is known to have powerful anti-aging effects on human skin cells.[5] The proposed mechanism involves protecting cellular components, particularly DNA, from oxidative damage.[5][8] Studies on lotions containing this active ingredient show a continued improvement in skin barrier function over weeks of treatment.[5]

Signaling Pathways and Logical Relationships

To visualize the proposed mechanisms of action and experimental design, the following diagrams are provided in DOT language.

Caption: Proposed anti-inflammatory mechanism of this compound.

Caption: Origin of the related compound Kinetin from oxidative DNA damage.

Experimental Protocols

5.1. Representative Synthesis Protocol The synthesis of N-substituted adenines often involves a multi-step process. A plausible, generalized approach for this compound is the Kabachnik–Fields reaction or a variation thereof.[9][10]

-

Protection of Adenine: React adenine with 3,4-dihydro-2H-pyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an aprotic solvent like dioxane to form 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. This selectively protects the N9 position.

-

Schiff Base Formation: In a separate reaction, condense furfuraldehyde with an amine. However, for direct N6-alkylation, this step is modified.

-

N6-Alkylation: React the N9-protected adenine from step 1 with furfuryl chloride or furfuryl bromide in a polar aprotic solvent (e.g., DMF) with a non-nucleophilic base (e.g., potassium carbonate) to introduce the furfuryl group at the N6 position.

-

Purification: The final product is purified using column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) and hexane.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

5.2. In Vitro Anti-inflammatory Assay Protocol (Hypothetical) This protocol describes a method to evaluate the anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control. Determine the IC₅₀ value for the compound.

Caption: A typical experimental workflow for assessing anti-inflammatory activity.

Applications and Future Directions

The primary application of this compound is in topical dermatological and cosmetic products for anti-aging and the management of inflammatory skin conditions.[3][11] Its proven efficacy and favorable safety profile make it a valuable active ingredient.[5]

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Investigating its potential in other inflammatory conditions beyond rosacea.

-

Exploring synergistic effects with other active ingredients in advanced dermatological formulations.

-

Conducting further studies to expand upon its long-term safety and efficacy data.

Conclusion

This compound is a promising synthetic cytokinin with well-documented anti-inflammatory and anti-aging properties. Its ability to improve skin barrier function and reduce the visible signs of inflammation and photodamage positions it as a key molecule in the development of advanced skincare and therapeutic products. While its exact mechanisms are still being fully uncovered, the existing data provide a strong foundation for its use and for future research into its broader therapeutic potential.

References

- 1. Pyratine [skin-etc.com]

- 2. This compound | C15H17N5O2 | CID 11415328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 109403-64-7 [thegoodscentscompany.com]

- 4. SID 354343738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furfural, a precursor of the cytokinin hormone kinetin, and base propenals are formed by hydroxyl radical damage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. ewg.org [ewg.org]

Furfuryl Tetrahydropyranyladenine: A Deep Dive into its Discovery, History, and Scientific Foundation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Furfuryl tetrahydropyranyladenine, a synthetic cytokinin, has emerged as a significant molecule in the realm of dermatology, particularly in the management of inflammatory skin conditions like mild-to-moderate rosacea. Marketed under the trade name Pyratine-XR® (and identified by the code PRK-124), this compound has demonstrated notable anti-inflammatory, anti-aging, and skin barrier-enhancing properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its mechanism of action at the cellular level, presents quantitative data from clinical studies, and outlines key experimental protocols.

Discovery and History

The development of this compound is rooted in the broader scientific exploration of cytokinins, a class of plant hormones known to promote cell division and growth. The foundational molecule, kinetin (B1673648) (N6-furfuryladenine), was first isolated in 1955 from autoclaved herring sperm DNA. While initially considered a synthetic artifact, kinetin was later identified in plant and human cellular DNA, where it is believed to form as a result of oxidative DNA damage, suggesting a role in cellular repair and protection.[1]

Building upon the known anti-aging and antioxidant properties of kinetin, researchers sought to develop more advanced derivatives with enhanced efficacy and tolerability for dermatological applications. This led to the synthesis of this compound, a molecule that combines the furfuryladenine structure of kinetin with a tetrahydropyranyl group at the N9 position of the adenine (B156593) ring. This modification is thought to improve its stability and penetration into the skin.

Pyratine LLC has been a key commercial entity in the research and promotion of this advanced cytokinin, highlighting its "unparalleled anti-inflammatory properties" and its efficacy in ameliorating the signs of photodamaged skin.[2] Clinical trials for Pyratine 6 (PRK-124) for the treatment of acne rosacea were initiated by Senetek PLC in 2007, marking a significant step in its journey from a laboratory compound to a commercially available therapeutic agent.

Mechanism of Action

The therapeutic effects of this compound in skin are multifaceted, primarily revolving around its anti-inflammatory and antioxidant activities.

Anti-inflammatory Effects

Inflammatory skin conditions like rosacea are characterized by the activation of pro-inflammatory signaling pathways. While the precise signaling cascade modulated by this compound is still under investigation, it is hypothesized to interfere with key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In keratinocytes, the primary cells of the epidermis, NF-κB activation is a critical step in the inflammatory response, leading to the production of pro-inflammatory cytokines.[3][4] By inhibiting the activation of these pathways, this compound can effectively reduce the redness and inflammatory lesions associated with rosacea.

Antioxidant and Anti-aging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to skin aging and inflammation in conditions like atopic dermatitis.[5] Furfuryl derivatives, including this compound, are known to possess potent antioxidant properties, capable of quenching damaging free radicals.[6][7] This antioxidant activity helps to protect cellular components from oxidative damage, thereby reducing the visible signs of aging such as fine lines, wrinkles, and hyperpigmentation.

Improvement of Skin Barrier Function

A compromised skin barrier is a common feature of inflammatory skin diseases, leading to increased transepidermal water loss (TEWL) and heightened skin sensitivity. Clinical studies have demonstrated that topical application of this compound significantly improves skin barrier function, as evidenced by a reduction in TEWL. This effect contributes to increased skin hydration and a reduction in dryness and irritation.

Quantitative Data from Clinical Trials

Multiple clinical studies have evaluated the efficacy and safety of topical this compound (0.125% lotion, Pyratine-XR®) for the treatment of mild-to-moderate rosacea. The key quantitative findings from these studies are summarized in the tables below.

Table 1: Efficacy of 0.125% this compound Lotion in a 12-Week Open-Label Study

| Parameter | Baseline (Mean) | Week 4 | Week 8 | Week 12 | p-value (vs. Baseline) |

| Erythema Severity | - | - | - | Overall improvement in 80% of subjects | - |

| Inflammatory Lesion Count | - | - | - | Reduced | - |

| Transepidermal Water Loss (TEWL) | - | Significant Reduction | Significant Reduction | Significant Reduction | p = 0.01 (Week 4), p < 0.005 (Week 8), p < 0.001 (Week 12) |

| Dryness | - | Significant Reduction | Significant Reduction | Significant Reduction | p = 0.035 (Week 4), p = 0.037 (Week 8), p = 0.016 (Week 12) |

Table 2: Long-Term Efficacy of 0.125% this compound Lotion in a 48-Week Open-Label Study

| Parameter | Baseline (Mean) | Week 24 | Week 36 | Week 48 | p-value (vs. Baseline) |

| Erythema Severity | - | Significant Reduction | Significant Reduction | 44% Reduction | p < 0.05 |

| Inflammatory Lesion Count | - | Significant Reduction | Significant Reduction | 89% Reduction | p < 0.05 |

| Telangiectasias | - | Significant Improvement | - | Significant Improvement | p < 0.05 |

| Transepidermal Water Loss (TEWL) | - | Significant Improvement | - | Significant Improvement | p ≤ 0.05 |

| Dryness | - | Significant Improvement | - | Significant Improvement | p ≤ 0.05 |

Experimental Protocols

Synthesis of N6-furfuryl-9-(tetrahydropyran-2-yl)-9H-purin-6-amine

While a specific, detailed protocol from the original inventors is not publicly available, a general method for the N-alkylation of adenine derivatives can be adapted. This would typically involve the reaction of N6-furfuryladenine with a suitable tetrahydropyranylating agent. A plausible synthetic route is outlined below:

Reaction Scheme:

Figure 1: General synthetic scheme for this compound.

Procedure:

-

Preparation of Reactants: To a solution of N6-furfuryladenine in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a catalytic amount of a strong acid catalyst, for example, p-toluenesulfonic acid (p-TsOH).

-

Addition of Tetrahydropyranylating Agent: To the stirred solution, add 3,4-dihydro-2H-pyran (DHP) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction mixture is then quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N6-furfuryl-9-(tetrahydropyran-2-yl)-9H-purin-6-amine.

Clinical Trial Protocol for Rosacea Treatment (Illustrative)

The following protocol is a generalized representation based on published clinical studies of Pyratine-XR®.

Figure 2: Illustrative workflow of a clinical trial for this compound in rosacea.

Signaling Pathways

General Cytokinin Signaling

In plants, cytokinin signaling is initiated by the binding of the cytokinin molecule to a transmembrane receptor kinase. This binding event triggers a phosphorylation cascade that ultimately leads to the activation of transcription factors in the nucleus, altering gene expression and promoting cell division and growth. While specific cytokinin receptors in human skin have not been fully characterized, it is plausible that a similar receptor-mediated mechanism is involved in the cellular responses to this compound.

Putative Anti-inflammatory Signaling of this compound in Keratinocytes

The anti-inflammatory effects of this compound in keratinocytes are likely mediated by the downregulation of pro-inflammatory signaling pathways.

Figure 3: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This compound represents a significant advancement in the topical treatment of inflammatory skin conditions, born from the rich history of cytokinin research. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and skin barrier-enhancing properties, makes it a valuable tool for dermatologists and researchers. The robust clinical data supporting its efficacy and safety in mild-to-moderate rosacea underscore its therapeutic potential. Further research into its specific molecular targets and signaling pathways in human skin will undoubtedly unveil new avenues for its application in dermatology and drug development.

References

- 1. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyratine [skin-etc.com]

- 3. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative stress as a treatment target in atopic dermatitis: The role of furfuryl palmitate in mild-to-moderate atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beneficial Effects of Antioxidant Furfuryl Palmitate in Non-pharmacologic Treatments (Prescription Emollient Devices, PEDs) for Atopic Dermatitis and Related Skin Disorders | springermedizin.de [springermedizin.de]

- 7. Beneficial Effects of Antioxidant Furfuryl Palmitate in Non-pharmacologic Treatments (Prescription Emollient Devices, PEDs) for Atopic Dermatitis and Related Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of the Synthetic Cytokinin PRK-124

Disclaimer: Extensive searches for the synthetic cytokinin "PRK-124" did not yield any specific information in the public scientific literature. It is possible that this is a novel or proprietary compound designation not yet widely documented. Therefore, this guide utilizes Kinetin , a well-characterized and historically significant synthetic cytokinin, as a representative example to fulfill the user's request for a detailed technical guide. The data, protocols, and pathways described below pertain to Kinetin and the general mode of action for adenine-type cytokinins.

Introduction to Kinetin

Kinetin (6-furfurylaminopurine) was the first cytokinin to be identified and is a synthetic analogue of naturally occurring cytokinins.[1] It is an N6-substituted adenine (B156593) derivative that exhibits a wide range of biological activities in plants, primarily related to the promotion of cell division (cytokinesis), cell growth, and differentiation.[2] Kinetin and other cytokinins act in concert with another class of plant hormones, auxins, to regulate numerous developmental processes, including shoot and root morphogenesis, apical dominance, and leaf senescence.[1][2] While not found naturally in plants, its discovery was pivotal in understanding the hormonal control of plant growth.

Mechanism of Action and Signaling Pathway

The biological effects of Kinetin are mediated through the canonical cytokinin signaling pathway, which is a multi-step phosphorelay system analogous to two-component signaling systems in bacteria.[2][3]

Signaling Pathway Overview:

-

Perception: Kinetin binds to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of transmembrane histidine kinase receptors located in the endoplasmic reticulum membrane.[1][3] In Arabidopsis thaliana, these receptors include AHK2, AHK3, and CRE1/AHK4.

-

Phosphorelay Initiation: Binding of Kinetin induces receptor dimerization and autophosphorylation of a conserved histidine residue within the kinase domain.[1][3]

-

Signal Transduction to the Cytoplasm: The phosphate (B84403) group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor.[3]

-

Shuttling to the Nucleus: From the receptor, the phosphate is transferred to a histidine-containing phosphotransfer protein (AHP).[4] AHPs are small proteins that shuttle the phosphate from the cytoplasm into the nucleus.[4]

-

Nuclear Response Activation: In the nucleus, the phosphorylated AHP transfers the phosphate group to an aspartate residue on a Type-B Arabidopsis Response Regulator (ARR).[2][3]

-

Transcriptional Regulation: Phosphorylation activates Type-B ARRs, which are transcription factors. These activated proteins then bind to the promoters of cytokinin-responsive genes, including Type-A ARRs, to regulate their transcription.[2][3]

-

Negative Feedback: The induced Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to attenuate the cytokinin signal.[2][3]

Mandatory Visualization: Cytokinin Signaling Pathway

Caption: Kinetin-initiated cytokinin signaling phosphorelay pathway.

Quantitative Data on Biological Activity

The biological activity of cytokinins like Kinetin is typically assessed using various plant-based bioassays. The optimal concentration and observed effects can vary depending on the plant species, tissue type, and the presence of other hormones like auxins.

Table 1: Summary of Kinetin Activity in Common Plant Bioassays

| Bioassay | Plant Species/Tissue | Typical Kinetin Concentration Range | Observed Effect |

| Tobacco Callus Bioassay | Nicotiana tabacum callus | 0.01 - 1.0 mg/L (approx. 0.05 - 4.6 µM) | Stimulates cell division and callus growth in the presence of auxin. |

| Leaf Senescence Assay | Excised tobacco or wheat leaves | 10 - 40 mg/L (approx. 46 - 186 µM) | Delays chlorophyll (B73375) degradation and senescence. |

| Root Formation Assay | Arabidopsis thaliana seedlings | 0.1 - 5.0 µM | Inhibits primary root elongation and promotes lateral root initiation (ratio with auxin is critical).[1] |

| Shoot Induction Assay | Various explants (e.g., tobacco, potato) | 0.5 - 5.0 mg/L (approx. 2.3 - 23 µM) | Promotes shoot bud formation, often in a higher cytokinin-to-auxin ratio.[2] |

Detailed Experimental Protocols

Tobacco Callus Bioassay for Cytokinin Activity

This bioassay is a classical method to quantify cytokinin activity based on the stimulation of cell division in undifferentiated plant cells (callus).

Methodology:

-

Medium Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with a constant concentration of an auxin (e.g., 2.0 mg/L Indole-3-acetic acid) and varying concentrations of the test cytokinin (e.g., Kinetin at 0, 0.02, 0.2, 2.0 µM).

-

Callus Inoculation: Inoculate sterile petri dishes containing the prepared media with small, uniform pieces (e.g., 50-100 mg) of established tobacco callus.

-

Incubation: Culture the callus in the dark at a constant temperature (e.g., 25°C) for a period of 3-5 weeks.

-

Data Collection: After the incubation period, harvest the callus from each plate and measure the fresh weight.

-

Analysis: Plot the mean fresh weight against the logarithm of the Kinetin concentration to generate a dose-response curve. The activity is determined by the concentration required to achieve a half-maximal growth response.

Mandatory Visualization: Tobacco Callus Bioassay Workflow

Caption: Workflow diagram for the tobacco callus cytokinin bioassay.

Applications and Further Research

Kinetin and other synthetic cytokinins are widely used in plant tissue culture and agricultural biotechnology to:

-

Induce shoot regeneration from callus and explants.

-

Promote axillary bud growth and overcome apical dominance.

-

Delay senescence in cut flowers and leafy vegetables.

For drug development professionals, while cytokinins are plant hormones, some N6-substituted adenine derivatives have shown biological activity in human cells, including anti-proliferative and anti-viral effects, making them interesting lead compounds for further investigation.[5] The study of cytokinin signaling pathways can also provide insights into conserved phosphorelay signaling mechanisms relevant to various biological systems.

References

An In-Depth Technical Guide to Furfuryl-Substituted Adenine Derivatives and Their Binding Affinity for Cytokinin Receptors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the receptor binding affinity of furfuryl-substituted adenine (B156593) derivatives, with a primary focus on kinetin (B1673648) (N6-furfuryladenine), a representative compound of this class. The document details the interaction of these molecules with their primary biological targets, the cytokinin receptors, and outlines the experimental methodologies used to quantify these interactions.

Introduction to Cytokinin Perception

Cytokinins are a class of phytohormones that play a pivotal role in the regulation of plant growth and development, influencing processes such as cell division, differentiation, and senescence.[1][2][3] The biological effects of cytokinins are initiated through their binding to specific receptors. In the model plant Arabidopsis thaliana, the cytokinin signal is perceived by a family of sensor histidine kinases: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 (also known as CRE1 or WOL).[4] These receptors are transmembrane proteins that possess an extracellular cytokinin-binding domain known as the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain.[5][6] The binding of a cytokinin ligand to the CHASE domain initiates a phosphorylation cascade that transduces the signal into the cell, ultimately leading to the regulation of gene expression.[2][3]

Furfuryl-substituted adenine derivatives, such as kinetin, are a class of synthetic and naturally occurring compounds that exhibit cytokinin activity. Understanding their binding affinity to cytokinin receptors is crucial for elucidating their mechanism of action and for the development of novel compounds with targeted biological activities.

Quantitative Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical parameter that determines its biological potency. This is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| trans-Zeatin (B1683218) | CRE1/AHK4 | Radioligand Assay | 4.55 ± 0.48 nM | [7] |

| trans-Zeatin | AHK3 | Radioligand Assay | 1-2 nM | [8] |

| trans-Zeatin | CRE1/AHK4 | Radioligand Assay | 2-4 nM | [8] |

| Isopentenyladenine (iP) | AHK2 | Bacterial Assay | 1.4 nM | [4] |

| trans-Zeatin | AHK2 | Bacterial Assay | 4.0 nM | [4] |

| N6-Benzyladenine (BA) | AHK3 | Plant Microsome Assay | ~100 nM (estimated from KA) | [9] |

| N6-Benzyladenine (BA) | ZmHK1 (Maize) | Bacterial Spheroplast Assay | ~50 nM (estimated from KA) | [9] |

Note: The binding affinity can vary depending on the experimental system used (e.g., bacterial expression systems vs. plant-derived microsomes).[9] Different receptor isoforms also exhibit distinct ligand preferences. For instance, AHK3 has been shown to have a higher affinity for trans-zeatin and a lower affinity for isopentenyladenine compared to AHK2 and CRE1/AHK4.[5][8]

Experimental Protocols for Determining Binding Affinity

Several robust experimental techniques are employed to quantify the binding affinity of ligands to their receptors. The choice of method often depends on the nature of the receptor, the availability of labeled ligands, and the specific information required (e.g., kinetics vs. equilibrium binding).

Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining receptor-ligand interactions due to their high sensitivity and specificity.[10][11][12]

Principle: This method involves incubating a receptor preparation with a radiolabeled ligand (e.g., [³H]trans-zeatin). The amount of bound radioactivity is then measured. In a competition binding assay, a fixed concentration of the radiolabeled ligand is co-incubated with varying concentrations of an unlabeled competitor ligand (e.g., a furfuryl adenine derivative). The ability of the unlabeled ligand to displace the radioligand from the receptor is used to determine its binding affinity (Ki).

Detailed Methodology:

-

Receptor Preparation:

-

Express the target cytokinin receptor (e.g., AHK3 or CRE1/AHK4) in a suitable heterologous system, such as E. coli or insect cells, to obtain high concentrations of the receptor.

-

Prepare membrane fractions from these cells by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.[13]

-

-

Assay Setup:

-

In a multi-well plate, add the prepared membrane fraction.

-

Add a fixed concentration of the radiolabeled ligand (e.g., [³H]trans-zeatin).

-

Add a range of concentrations of the unlabeled competitor ligand.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known high-affinity unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.[14]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The membrane-bound receptor-ligand complexes are trapped on the filter, while the unbound ligand passes through.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the competitor ligand by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[15][16]

Principle: One of the interacting molecules (the ligand, e.g., the cytokinin receptor) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., the furfuryl adenine derivative) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.[15]

General Workflow:

-

Immobilization: The purified cytokinin receptor is covalently attached to the surface of a sensor chip.

-

Interaction Analysis: A solution containing the furfuryl adenine derivative is injected and flows over the sensor surface. The binding and dissociation are monitored in real-time.

-

Regeneration: A specific solution is used to remove the bound analyte from the ligand, preparing the sensor surface for the next injection.

-

Data Analysis: The resulting sensorgrams are fitted to various binding models to determine the kinetic parameters.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[17][18][19][20]

Principle: A solution of the ligand (e.g., the furfuryl adenine derivative) is titrated into a solution containing the macromolecule (e.g., the cytokinin receptor) in a sample cell. The heat change upon binding is measured.

General Workflow:

-

Sample Preparation: The receptor and ligand are prepared in identical, degassed buffers to minimize heats of dilution.[19]

-

Titration: A series of small injections of the ligand solution are made into the receptor solution.

-

Heat Measurement: The heat change after each injection is measured by a sensitive calorimeter.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to receptor. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[21]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the cytokinin signaling pathway and a typical experimental workflow for determining receptor binding affinity.

Cytokinin Signaling Pathway

Caption: Cytokinin signaling pathway initiated by ligand binding.

Radioligand Competition Binding Assay Workflow

Caption: Workflow for a radioligand competition binding assay.

Conclusion

The binding of furfuryl-substituted adenine derivatives, such as kinetin, to cytokinin receptors is the initiating event for their biological activity. Quantitative analysis of this binding affinity, primarily through techniques like radioligand binding assays, SPR, and ITC, is fundamental to understanding their structure-activity relationships. The cytokinin signaling pathway, a multi-step phosphorelay system, provides the framework for how this initial binding event is translated into a cellular response. The methodologies and data presented in this guide offer a comprehensive technical overview for researchers and professionals in the fields of plant biology, pharmacology, and drug development. Further research into novel furfuryl-substituted adenine derivatives will undoubtedly benefit from the application of these established experimental approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. criver.com [criver.com]

- 16. bioradiations.com [bioradiations.com]

- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 20. Isothermal titration calorimetry [cureffi.org]

- 21. edepot.wur.nl [edepot.wur.nl]

In Vitro Effects of Furfuryl Tetrahydropyranyl Adenine on Cell Lines: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro effects of Furfuryl tetrahydropyranyl adenine (B156593) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known effects of a closely related structural analog, Kinetin Riboside (N6-furfuryladenosine) , which shares the same N6-furfuryladenine core but possesses a ribose moiety instead of a tetrahydropyranyl group at the N9 position. The information presented herein is based on published studies of Kinetin Riboside and serves as a strong predictive framework for the potential biological activities of Furfuryl tetrahydropyranyl adenine.

Introduction

Furfuryl tetrahydropyranyl adenine belongs to the cytokinin family, a class of phytohormones known to regulate cell division and differentiation in plants. Synthetic cytokinin analogs, such as Kinetin Riboside, have garnered significant interest in cancer research due to their cytotoxic and pro-apoptotic activities against various cancer cell lines. These compounds are N6-substituted derivatives of adenosine. The structural similarity between Furfuryl tetrahydropyranyl adenine and Kinetin Riboside suggests that they may share similar mechanisms of action, primarily centered on the induction of apoptosis through the intrinsic pathway.

This technical guide summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows associated with the in vitro effects of the analogous compound, Kinetin Riboside.

Quantitative Data Summary

The cytotoxic effects of Kinetin Riboside have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell viability by 50%, are summarized below.

Table 1: Cytotoxic Activity of Kinetin Riboside against Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| HCT-15 | Colon Cancer | 96 | 2.5[1][2] |

| HeLa | Cervical Cancer | 48 | Not explicitly stated, but effects observed at 5-20 µM[3] |

| B16F-10 | Mouse Melanoma | Not specified | Effects observed at 4.5 µM[3] |

| M4 Beu | Human Melanoma | Not specified | 1.5[4] |

| B16 | Murine Melanoma | Not specified | 0.2[4] |

| HepG2 | Human Hepatoma | 48 | Growth inhibition observed at 1.67-33.33 mg/L |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro effects of Kinetin Riboside. These protocols can be adapted for the evaluation of Furfuryl tetrahydropyranyl adenine.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., HeLa, HCT-15) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Kinetin Riboside at 0.5, 1, 2.5, 5, 10, 20 µM) for the desired duration (e.g., 24, 48, 72, or 96 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., 4.5 µM Kinetin Riboside) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Culture cells and treat with the test compound (e.g., 5 µM Kinetin Riboside on HCT-15 cells) for a specific duration (e.g., 96 hours).[2]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

Western Blot Analysis for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

While direct experimental evidence for the in vitro effects of Furfuryl tetrahydropyranyl adenine remains to be established, the data available for the closely related compound, Kinetin Riboside, provides a strong foundation for predicting its biological activities. Kinetin Riboside demonstrates significant cytotoxic and pro-apoptotic effects in a variety of cancer cell lines, primarily through the induction of the intrinsic apoptotic pathway. It also appears to modulate the cell cycle, leading to an arrest in the S and G2/M phases.

Researchers and drug development professionals investigating Furfuryl tetrahydropyranyl adenine are encouraged to utilize the experimental protocols outlined in this guide to systematically evaluate its cytotoxic potential, elucidate its mechanism of action, and determine its efficacy in various cancer models. Comparative studies with Kinetin Riboside would be invaluable in understanding the structure-activity relationship and the specific contribution of the tetrahydropyranyl moiety to the compound's biological profile.

References

- 1. Purines. LXII. Both enantiomers of N6-(1,3-dimethyl-2-butenyl)adenine and their 9-beta-D-ribofuranosides: synthesis and cytokinin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Furfuryl Tetrahydropyranyladenine: A Technical Guide for Plant Growth Regulation

Introduction

Furfuryl tetrahydropyranyladenine is a synthetic compound belonging to the cytokinin class of plant hormones. Cytokinins are N6-substituted adenine (B156593) derivatives that play a crucial role in the regulation of plant growth and development, including processes such as cell division, shoot initiation and growth, leaf senescence, and apical dominance. While extensively studied for its anti-aging properties in cosmetics under the trade name Pyratine, its application as a plant growth regulator is an emerging area of interest. This technical guide provides an in-depth overview of its potential mode of action, methodologies for its evaluation, and the broader context of cytokinin signaling in plants.

Molecular Profile and Synthesis

-

IUPAC Name: N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine

-

Molecular Formula: C₁₅H₁₇N₅O₂

-

Molar Mass: 299.33 g/mol

The synthesis of this compound and related N9-substituted cytokinins can be achieved through various organic synthesis routes. A common approach involves the alkylation of N6-furfuryladenine at the N9 position with a tetrahydropyranyl group. The purity and identity of the synthesized compound should be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Mechanism of Action as a Plant Growth Regulator

As a cytokinin, this compound is expected to exert its effects through the canonical cytokinin signaling pathway. This pathway is a multi-step phosphorelay system initiated by the binding of cytokinin to histidine kinase receptors in the endoplasmic reticulum membrane.

The Cytokinin Signaling Pathway

The cytokinin signaling pathway involves a series of phosphorylation events that ultimately lead to the activation of transcription factors and the regulation of cytokinin-responsive genes.[1][2][3][4]

-

Signal Perception: Cytokinins bind to the CHASE domain of transmembrane histidine kinase receptors (AHKs).

-

Phosphorelay Initiation: Upon binding, the receptor autophosphorylates a conserved histidine residue. This phosphate (B84403) group is then transferred to a conserved aspartate residue on the same receptor.

-

Signal Transduction to the Nucleus: The phosphate is subsequently transferred to a histidine phosphotransfer protein (AHP), which shuttles the phosphate group into the nucleus.

-

Activation of Response Regulators: In the nucleus, AHPs phosphorylate type-B Arabidopsis Response Regulators (ARRs).

-

Transcriptional Regulation: Phosphorylated type-B ARRs are active transcription factors that bind to the promoters of cytokinin-responsive genes, thereby regulating their expression. These genes include those involved in cell cycle progression and shoot development. A negative feedback loop is established through the activation of type-A ARRs, which are transcriptional repressors of the cytokinin response.

The Role of N9-Substitution

Research on N9-substituted aromatic cytokinins suggests that this modification can have significant effects on the molecule's activity and transport within the plant. Specifically, tetrahydropyranyl substitution at the N9 position has been shown to:

-

Enhance Acropetal Transport: This modification can lead to better movement of the cytokinin from the roots towards the shoot apex.[5]

-

Reduce Root Growth Inhibition: A common side effect of many synthetic cytokinins in tissue culture is the inhibition of root development. N9-substituted derivatives may exhibit weaker anticytokinin activity at the root level, preventing this inhibition and leading to more balanced plantlet development in vitro.[5][6]

-

Metabolic Conversion: The N9-substituted form may act as a pro-hormone, with the active free base being gradually released within the plant tissues.[5]

Experimental Protocols for Bioactivity Assessment

To evaluate the plant growth regulatory effects of this compound, a series of standardized bioassays can be employed. These assays are designed to quantify specific physiological responses known to be regulated by cytokinins.

Tobacco Callus Bioassay for Cell Division Promotion

This bioassay is a classic method to determine the ability of a substance to induce cell division and proliferation in undifferentiated plant cells.

Methodology:

-

Explant Preparation: Sterilize tobacco (Nicotiana tabacum) seeds and germinate them on a hormone-free Murashige and Skoog (MS) medium. Excise pith parenchyma tissue from the stems of 4-6 week old plants.

-

Culture Medium: Prepare MS medium supplemented with auxin (e.g., 2 mg/L indole-3-acetic acid, IAA) and varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM). A known cytokinin like kinetin (B1673648) or 6-benzylaminopurine (B1666704) (BAP) should be used as a positive control.

-

Incubation: Place the pith explants onto the prepared media in sterile Petri dishes. Seal the dishes and incubate in the dark at 25°C for 3-4 weeks.

-

Data Collection: After the incubation period, measure the fresh and dry weight of the resulting callus.

-

Analysis: Plot the callus weight against the concentration of the tested compound to determine the optimal concentration for cell division.

Chlorophyll (B73375) Retention Bioassay for Anti-Senescence Activity

This bioassay assesses the ability of cytokinins to delay the degradation of chlorophyll in detached leaves, a hallmark of their anti-senescence properties.[7]

Methodology:

-

Leaf Disc Preparation: Use a cork borer to excise leaf discs of a uniform size from mature leaves of a suitable plant species (e.g., wheat, radish, or tobacco).

-

Treatment: Float the leaf discs in Petri dishes containing a buffer solution with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM). Include a water control and a positive control with a known cytokinin.

-

Incubation: Place the Petri dishes in the dark at room temperature for 72-96 hours to induce senescence.

-

Chlorophyll Extraction: After incubation, blot the leaf discs dry and extract the chlorophyll using a known volume of 80% acetone (B3395972) or N,N-dimethylformamide.[8][9]

-

Quantification: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer. Calculate the total chlorophyll content.

-

Analysis: Compare the chlorophyll content of the treated leaf discs to the control to determine the extent of senescence delay.

Root Elongation Inhibition Bioassay

This assay is used to assess the inhibitory effect of cytokinins on primary root growth, a characteristic response. Given the potential for reduced root inhibition with N9-substituted cytokinins, this assay is particularly relevant.[10]

Methodology:

-

Seed Germination: Sterilize seeds of a model plant like Arabidopsis thaliana or wheat and germinate them on vertically oriented agar (B569324) plates containing a basal nutrient medium.

-

Treatment: Prepare agar plates with the basal medium supplemented with a range of concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM).

-

Incubation: Place the plates in a growth chamber with controlled light and temperature for 7-10 days.

-

Data Collection: Measure the length of the primary root of the seedlings.

-

Analysis: Plot the primary root length against the concentration of the test compound to determine the inhibitory concentration (IC50) if applicable, and to compare its effect to other cytokinins.

Quantitative Data Presentation

The data generated from the bioassays should be summarized in clear, structured tables to facilitate comparison and interpretation. Below are template tables that would be populated with experimental data.

Table 1: Effect of this compound on Tobacco Callus Growth

| Concentration (µM) | Mean Fresh Weight (g) ± SD | Mean Dry Weight (mg) ± SD |

| 0 (Control) | ||

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| Positive Control (e.g., 1 µM BAP) |

Table 2: Chlorophyll Retention in Leaf Discs Treated with this compound

| Concentration (µM) | Total Chlorophyll (µg/g FW) ± SD | % Chlorophyll Retention vs. Control |

| 0 (Water Control) | 0 | |

| 1 | ||

| 10 | ||

| 100 | ||

| Positive Control (e.g., 10 µM Kinetin) |

Table 3: Inhibition of Primary Root Elongation by this compound

| Concentration (µM) | Mean Primary Root Length (mm) ± SD | % Inhibition vs. Control |

| 0 (Control) | 0 | |

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| Positive Control (e.g., 1 µM Zeatin) |

Conclusion and Future Directions

This compound, as a synthetic cytokinin, holds potential for application in plant tissue culture and agriculture. Its N9-tetrahydropyranyl substitution may confer advantageous properties, such as enhanced transport and reduced root growth inhibition, which are desirable in micropropagation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its bioactivity. Further research is required to generate specific quantitative data for this compound and to explore its effects on a wider range of plant species and developmental processes. Comparative studies with existing synthetic cytokinins will be crucial in determining its efficacy and potential for commercial application as a plant growth regulator.

References

- 1. Cytokinin Signaling Networks | Annual Reviews [annualreviews.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Cytokinin Derivatives Do Not Show Negative Effects on Root Growth and Proliferation in Submicromolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Cytokinin delays dark-induced senescence in rice by maintaining the chlorophyll cycle and photosynthetic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Antioxidant Potential of N6-Substituted Adenine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-substituted adenine (B156593) derivatives, a class of compounds encompassing naturally occurring cytokinins and synthetic analogs, have garnered significant interest for their diverse biological activities. Beyond their well-established roles in plant growth and development, emerging evidence highlights their potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant capabilities of these molecules, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document summarizes quantitative antioxidant data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction